molecular formula C23H17ClN2O3 B279577 N-{4-[(3-chlorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide

N-{4-[(3-chlorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide

Cat. No.: B279577
M. Wt: 404.8 g/mol
InChI Key: APZQUEXAYCKHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(3-chlorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2001 by Bayer AG, and since then, it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

N-{4-[(3-chlorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. This compound 11-7082 has also been shown to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, this compound 11-7082 has been shown to possess anti-viral properties by inhibiting the replication of viruses such as HIV and hepatitis B virus.

Mechanism of Action

N-{4-[(3-chlorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide 11-7082 exerts its pharmacological effects by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses, cell survival, and proliferation. NF-κB is activated by various stimuli, including pro-inflammatory cytokines, bacterial and viral infections, and oxidative stress. Once activated, NF-κB translocates to the nucleus and regulates the expression of various genes involved in inflammation, cell survival, and proliferation. This compound 11-7082 inhibits the activation of NF-κB by covalently modifying the cysteine residue of the p65 subunit, thereby preventing its translocation to the nucleus and subsequent gene expression.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound 11-7082 has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound 11-7082 has been shown to inhibit the replication of viruses such as HIV and hepatitis B virus by inhibiting the expression of viral genes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{4-[(3-chlorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide 11-7082 in lab experiments is its specificity for inhibiting the activation of NF-κB. This compound 11-7082 covalently modifies the cysteine residue of the p65 subunit, which is a specific target for NF-κB inhibition. This specificity allows for the selective inhibition of NF-κB-dependent gene expression, without affecting other signaling pathways. However, one of the limitations of using this compound 11-7082 in lab experiments is its potential toxicity. This compound 11-7082 has been shown to induce cytotoxicity in some cell types, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on N-{4-[(3-chlorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide 11-7082. One potential direction is the development of this compound 11-7082 analogs with improved pharmacological properties. Analog development may involve modifications to the chemical structure of this compound 11-7082 to improve its solubility, bioavailability, and specificity. Another potential direction is the investigation of this compound 11-7082 in combination with other drugs for the treatment of various diseases. This compound 11-7082 has been shown to enhance the anti-cancer effects of chemotherapy drugs, and its combination with other anti-inflammatory drugs may improve its therapeutic efficacy in inflammatory diseases. Additionally, the investigation of this compound 11-7082 in various animal models of disease may provide further insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of N-{4-[(3-chlorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide 11-7082 involves several steps, including the reaction of 2-amino-3-methylbenzoic acid with thionyl chloride to form 2-chloro-3-methylbenzoic acid. The resulting compound is then reacted with 4-aminobenzoyl chloride to form N-{4-[(3-chlorobenzoyl)amino]-2-methylphenyl}-2-chlorobenzamide, which is finally converted to this compound 11-7082 by reacting it with 2-hydroxybenzofuran.

Properties

Molecular Formula

C23H17ClN2O3

Molecular Weight

404.8 g/mol

IUPAC Name

N-[4-[(3-chlorobenzoyl)amino]-2-methylphenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H17ClN2O3/c1-14-11-18(25-22(27)16-6-4-7-17(24)12-16)9-10-19(14)26-23(28)21-13-15-5-2-3-8-20(15)29-21/h2-13H,1H3,(H,25,27)(H,26,28)

InChI Key

APZQUEXAYCKHEY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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